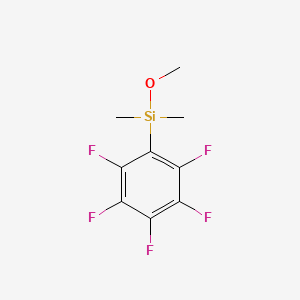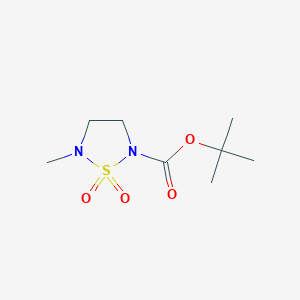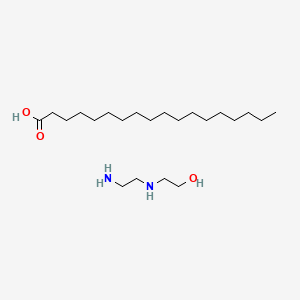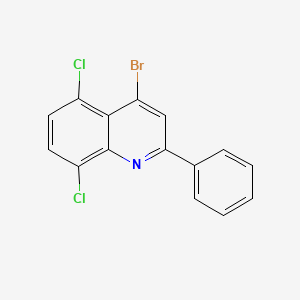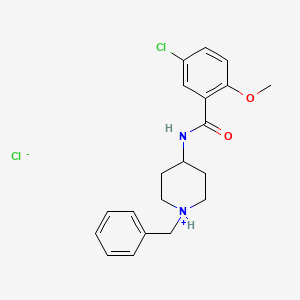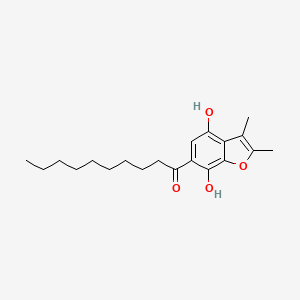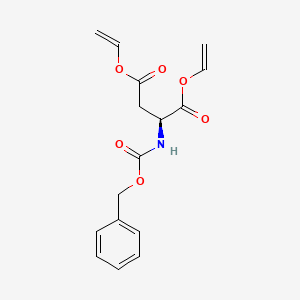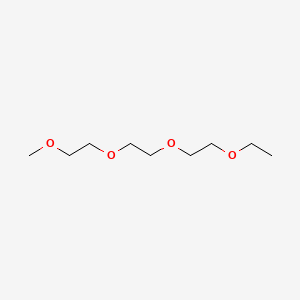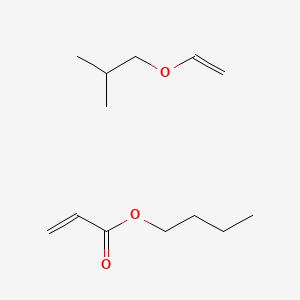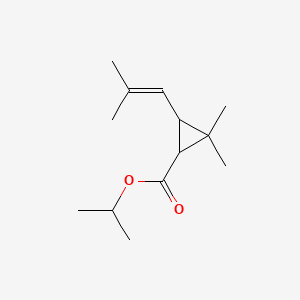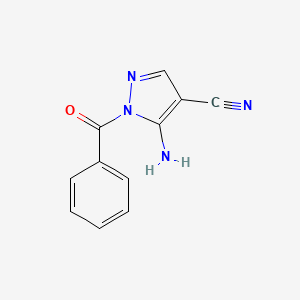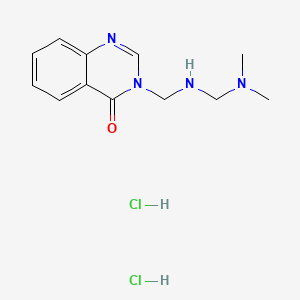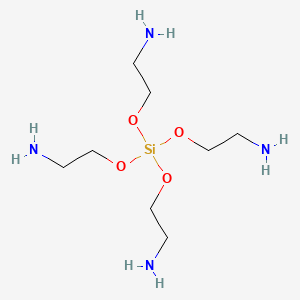
Tetrakis(2-aminoethyl) orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-aminoethyl) orthosilicate: is a heterocyclic organic compound with the molecular formula C₈H₂₄N₄O₄Si and a molecular weight of 268.386 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(2-aminoethyl) orthosilicate can be synthesized through a sol-gel process using tetraethyl orthosilicate (TEOS) as a precursor . The reaction involves the hydrolysis and condensation of TEOS in the presence of 2-aminoethanol under acidic or basic conditions .
Industrial Production Methods: The industrial production of this compound typically involves the same sol-gel process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(2-aminoethyl) orthosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicate esters.
Reduction: It can be reduced to form silane derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Silicate esters.
Reduction: Silane derivatives.
Substitution: Various substituted silicates.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis(2-aminoethyl) orthosilicate is used as a precursor in the synthesis of silica-based materials and coatings .
Biology: It is used in the study of enzyme-catalyzed silica formation, particularly in marine sponges .
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible silica structures .
Industry: It is used in the production of anti-reflective coatings and other advanced materials .
Mecanismo De Acción
Tetrakis(2-aminoethyl) orthosilicate exerts its effects through the hydrolysis and condensation of its silicate groups. This process leads to the formation of silica networks, which can interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
- Tetraethyl orthosilicate (TEOS)
- Tetrakis(2-hydroxyethyl) orthosilicate (THEOS)
- Tetrakis(2-hydroxypropyl) orthosilicate
Uniqueness: Tetrakis(2-aminoethyl) orthosilicate is unique due to its aminoethyl groups, which provide additional reactivity and functionality compared to other orthosilicates .
Propiedades
Número CAS |
7057-73-0 |
|---|---|
Fórmula molecular |
C8H24N4O4Si |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tetrakis(2-aminoethyl) silicate |
InChI |
InChI=1S/C8H24N4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-12H2 |
Clave InChI |
MEIYXMYVJKNCGO-UHFFFAOYSA-N |
SMILES canónico |
C(CO[Si](OCCN)(OCCN)OCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


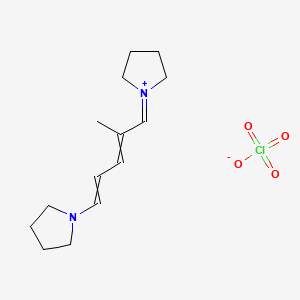
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
